molecular formula C16H11N3O3S B11012039 N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11012039
M. Wt: 325.3 g/mol
InChI Key: JSSDVXUEPQOODQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a unique combination of a benzodioxole ring, a phenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the phenyl group and the thiadiazole ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole-containing compounds and contributes to its specific applications in medicinal chemistry and materials science.

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and insecticidal activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a benzodioxole moiety and a phenyl group, contributing to its unique biological properties. The molecular formula is C19H14N4O3SC_{19}H_{14}N_4O_3S, and it has a molecular weight of 378.46 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial effects. For instance, one study evaluated several thiadiazole derivatives against various bacterial strains, demonstrating that certain compounds significantly inhibited the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum. Specifically, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of 30% and 56% against X. oryzae at 100 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231< 3.0
N-benzyl derivativesHEK293T34.71 - 52.63

These findings suggest that the compound exhibits potent cytotoxicity against cancer cell lines with lower IC50 values compared to standard chemotherapeutics like cisplatin.

Insecticidal Activity

The compound's potential as an insecticide has also been investigated. A study highlighted the effectiveness of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The synthesized compounds demonstrated larvicidal activity with LC50 values indicating effective control over mosquito populations .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The study found that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly.

Case Study 2: Anticancer Screening
A comparative analysis was conducted on various thiadiazole derivatives against breast cancer cell lines. The results indicated that modifications in substituents on the thiadiazole ring could lead to increased anticancer activity.

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H11N3O3S/c20-16(17-11-6-7-12-13(8-11)22-9-21-12)15-14(18-19-23-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)

InChI Key

JSSDVXUEPQOODQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

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